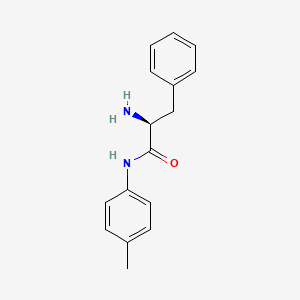(2S)-2-Amino-N-(4-methylphenyl)-3-phenylpropanamide
CAS No.:
Cat. No.: VC13303877
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H18N2O |
|---|---|
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | (2S)-2-amino-N-(4-methylphenyl)-3-phenylpropanamide |
| Standard InChI | InChI=1S/C16H18N2O/c1-12-7-9-14(10-8-12)18-16(19)15(17)11-13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3,(H,18,19)/t15-/m0/s1 |
| Standard InChI Key | NBYFHVJOHIUSPW-HNNXBMFYSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s IUPAC name, (2S)-2-amino-N-(4-methylphenyl)-3-phenylpropanamide, defines its key structural features:
-
A propanamide core with an (S)-configured amino group at the second carbon.
-
A 3-phenyl substituent on the third carbon.
-
An N-(4-methylphenyl) group attached to the amide nitrogen.
This configuration places it within a class of bioactive molecules where stereochemistry profoundly influences receptor interactions . Comparative analysis with the N-methyl variant (CAS 35373-92-3) reveals that substituting the methyl group with a 4-methylphenyl moiety introduces enhanced steric bulk and potential π-π stacking interactions, which could modulate solubility and target binding .
Table 1: Key Physicochemical Properties of Related Propanamides
Synthetic Methodologies
General Approaches to Propanamide Synthesis
The synthesis of analogous compounds typically involves:
-
Amide Coupling: Reacting a carboxylic acid derivative (e.g., succinic anhydride) with an aniline derivative under microwave irradiation or thermal conditions . For example, N-arylsuccinimides are synthesized via microwave-assisted reactions between succinic anhydride and substituted anilines in tetrahydrofuran, yielding products in 56–70% efficiency .
-
Stereoselective Amination: Enzymatic or chemical resolution to achieve the desired (S)-configuration, critical for bioactivity .
Adapting Protocols for the Target Compound
To synthesize (2S)-2-Amino-N-(4-methylphenyl)-3-phenylpropanamide, the following steps are proposed:
-
Preparation of 3-Phenylpropanoyl Chloride: React 3-phenylpropanoic acid with thionyl chloride.
-
Amide Formation: Couple the acyl chloride with 4-methylaniline in the presence of a base (e.g., N,N-diisopropylethylamine) to yield the racemic amide.
-
Chiral Resolution: Use chiral chromatography or enzymatic methods to isolate the (S)-enantiomer.
Key Reaction:
Physicochemical and ADMET Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume